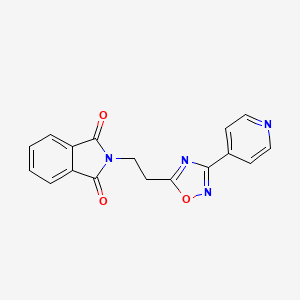

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Description

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione (phthalimide) core linked via an ethyl group to a 1,2,4-oxadiazole ring substituted at position 3 with a pyridin-4-yl moiety. The pyridine substituent introduces basicity and solubility modulation, distinguishing it from simpler oxadiazole derivatives.

Properties

IUPAC Name |

2-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c22-16-12-3-1-2-4-13(12)17(23)21(16)10-7-14-19-15(20-24-14)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRYKDWHMKLREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Research Findings and Gaps

- Biological Activity : While analogues like were tested for cholinesterase inhibition, the target compound’s bioactivity remains unexplored in the provided evidence.

- Structural Insights : Crystallographic data (e.g., via SHELX refinements ) are absent for the target compound but could elucidate conformational preferences.

- Synthetic Optimization : Evidence lacks details on the target compound’s synthesis, though methods from may guide its preparation.

Biological Activity

The compound 2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly its anticancer and neuroprotective properties, and to present relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 267.28 g/mol. The structure features a pyridine ring, an oxadiazole moiety, and an isoindoline core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound through various assays:

- In Vitro Anticancer Studies : The compound was evaluated against a panel of cancer cell lines using the National Cancer Institute (NCI) protocols. Results indicated significant cytotoxicity with mean GI50 values around 15.72 μM and TGI values of 50.68 μM, showcasing its potential as an antitumor agent .

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. Molecular docking studies suggest that it interacts with the active sites of proteins associated with cancer cell survival .

Neuroprotective Effects

The neuroprotective properties of the compound were assessed in models simulating neurodegenerative conditions:

- Acetylcholinesterase Inhibition : Compounds related to isoindoline derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms. The synthesized derivatives exhibited IC50 values ranging from 2.1 to 7.4 μM against AChE, indicating promising neuroprotective effects .

- Cell Viability Assays : In PC12 neuronal cells exposed to oxidative stress (H₂O₂), the compound demonstrated significant protection against cell death, suggesting its potential utility in treating neurodegenerative diseases .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.